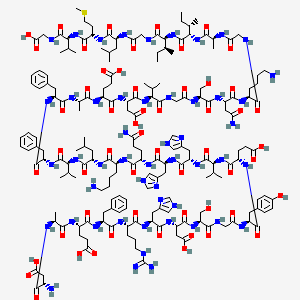![molecular formula C11H20N2O3 B2926694 1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid CAS No. 188854-42-4](/img/structure/B2926694.png)
1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid” is represented by the formula C11H20N2O3 . This indicates that the molecule consists of 11 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 124.73°C and a predicted boiling point of approximately 399.7°C at 760 mmHg . The density is predicted to be approximately 1.2 g/cm3 . The refractive index is predicted to be n20D 1.51 .Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structures
One prominent area of research focuses on the hydrogen-bonding patterns and low-dimensional structures formed by proton-transfer compounds involving piperidine derivatives. For instance, studies have explored the hydrogen-bonded structures in the compounds of piperidine and derivatives with various acids, revealing discrete cation-anion units, linear chains, and two-dimensional sheet structures through N-H...O interactions. These insights contribute to the understanding of molecular assembly and the design of new materials with desired properties (Smith & Wermuth, 2010).
Catalysis and Chemical Synthesis
Another significant application involves the use of piperidine derivatives in catalysis and chemical synthesis. Tetranuclear zinc(II) carbamato complexes, including those with piperidino derivatives, have been synthesized and characterized, showing potential for facile transamination metathesis reactions and transcarboxylation reactions, suggesting applications in catalytic processes (McCowan, Groy, & Caudle, 2002).
Structural Analysis and Crystallography
Research on the crystal and molecular structure of 4-carboxypiperidinium chloride has provided insights into the conformation of the piperidine ring and its hydrogen bonding with chloride ions. Such studies are crucial for understanding the molecular geometry and potential interactions in larger molecular systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biophotonic Materials
Piperidine derivatives have also been explored for their properties as biophotonic materials, particularly in the context of one- and two-photon absorption of light and fluorescence. These properties are vital for applications in biophotonic devices and materials science, demonstrating the versatility of piperidine derivatives in various scientific and technological fields (Nesterov et al., 2003).
Eigenschaften
IUPAC Name |
1-(diethylcarbamoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-9(6-8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAYBBWITZNRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)
![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2926613.png)



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)


![2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide](/img/structure/B2926629.png)
![2-(4-fluorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2926630.png)
